Rurioctocog alfa pegol falls under the class of biopharmaceuticals, specifically as a recombinant coagulation factor. It is classified as a therapeutic protein used in the management of bleeding disorders associated with hemophilia A. Its mechanism of action is based on replenishing the deficient or dysfunctional factor VIII in patients with this condition.
The synthesis of rurioctocog alfa pegol involves recombinant DNA technology. The process typically includes:
Rurioctocog alfa pegol has a complex molecular structure typical of glycoproteins. It consists of:
The primary chemical reaction involving rurioctocog alfa pegol occurs during its administration when it interacts with other components of the coagulation cascade:
Rurioctocog alfa pegol functions by supplementing the deficient or dysfunctional factor VIII in patients with hemophilia A. Its mechanism can be summarized as follows:
The pharmacokinetic profile indicates that rurioctocog alfa pegol has a half-life approximately 1.4 to 1.5 times longer than that of standard recombinant factor VIII products .
Rurioctocog alfa pegol is primarily used in clinical settings for:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8